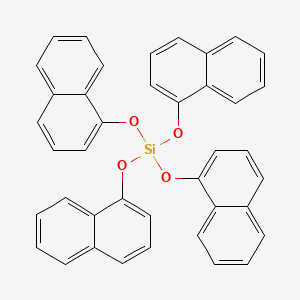

Tetranaphthalen-1-yl silicate

Description

Contextual Significance of Aryl Silicates in Modern Chemical Research

Aryl silicates are a subclass of organosilicon compounds where an oxygen atom bridges a silicon atom and an aryl group. bohrium.comiust.ac.ir These compounds are distinguished from other organosilanes where a direct silicon-carbon bond exists. iust.ac.ir The Si-O-Ar linkage imparts distinct chemical reactivity and physical properties compared to their alkyl silicate (B1173343) or arylsilane counterparts.

The significance of aryl silicates in contemporary research stems from several key aspects:

Precursors to Advanced Materials: Aryl silicates serve as versatile precursors for the synthesis of silica-based materials, including nanostructured silica (B1680970) and hybrid organic-inorganic materials. nih.gov The organic aryl groups can be functionalized to tailor the properties of the final material, such as porosity, thermal stability, and surface chemistry. nih.govnih.gov

Role in Catalysis: Hypervalent silicate species, often generated in situ from aryl silicates, are crucial intermediates in various catalytic cross-coupling reactions. bohrium.comacs.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the aryl group can influence the reactivity and selectivity of these catalytic processes.

Development of Novel Ligands: The steric and electronic properties of aryl silicates can be tuned by modifying the aryl substituents. This makes them attractive candidates for the design of novel ligands for transition metal catalysts, potentially offering enhanced stability and catalytic activity.

Applications in Organic Synthesis: Aryl silicates can act as protecting groups for phenols and are also used as reagents in various organic transformations. Their stability and selective reactivity make them valuable tools for complex molecule synthesis.

The study of aryl silicates contributes to the broader field of organosilicon chemistry, which has produced a wide array of commercially important materials, including silicones, and continues to be a fertile ground for academic and industrial research. pageplace.deiust.ac.ir

Research Rationale for Investigating Tetranaphthalen-1-yl Silicate Systems

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of related compounds and the unique properties of the naphthyl group.

The primary motivations for investigating this compound systems would likely include:

Steric Hindrance and Stability: The bulky naphthalen-1-yl groups are expected to impart significant steric hindrance around the central silicon atom. This steric bulk can enhance the thermal and chemical stability of the molecule, making it a robust component in materials designed for high-performance applications.

Electronic and Photophysical Properties: The naphthalene (B1677914) moiety is a well-known polycyclic aromatic hydrocarbon with distinct electronic and photophysical properties. Incorporating four such groups into a silicate structure could lead to materials with interesting optical, luminescent, or charge-transport properties. This is particularly relevant in the field of organic electronics and sensor technology. ingentaconnect.comrsc.org

Precursor for Nanoporous Carbons and Ceramics: Pyrolysis of aryl-rich organosilicon precursors is a known route to silicon-containing ceramics and porous carbon materials. The high carbon content of this compound could make it a valuable precursor for the synthesis of high-surface-area materials with potential applications in adsorption, catalysis, and energy storage.

Exploring Fundamental Bonding and Reactivity: The synthesis and characterization of sterically demanding molecules like this compound provide fundamental insights into the limits of chemical bonding and the reactivity of hindered organosilicon compounds.

Aims and Scope of Academic Inquiry into this compound

The academic inquiry into this compound would logically be directed towards a comprehensive understanding of its synthesis, structure, properties, and potential applications. The key aims and scope of such research would encompass:

Synthesis and Characterization:

Developing efficient and scalable synthetic routes to high-purity this compound. A common method for synthesizing aryl silicates involves the reaction of silicon tetrachloride with the corresponding phenol (B47542) (1-naphthol in this case) in the presence of a base.

Thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), mass spectrometry, and single-crystal X-ray diffraction to elucidate its precise molecular structure.

Investigation of Physicochemical Properties:

Determining its thermal stability through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Studying its optical and electronic properties using UV-Vis and fluorescence spectroscopy to explore its potential as a functional material.

Exploration of Reactivity and Applications:

Investigating its utility as a precursor to silica-based materials and composites, and characterizing the resulting materials' properties.

Evaluating its potential as a building block in supramolecular chemistry or as a ligand in catalysis.

Studying its hydrolysis and condensation behavior to understand its stability and potential for forming polysiloxane networks.

Structure

3D Structure

Properties

IUPAC Name |

tetranaphthalen-1-yl silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H28O4Si/c1-5-21-33-29(13-1)17-9-25-37(33)41-45(42-38-26-10-18-30-14-2-6-22-34(30)38,43-39-27-11-19-31-15-3-7-23-35(31)39)44-40-28-12-20-32-16-4-8-24-36(32)40/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEDJXLAXHSLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H28O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322437 | |

| Record name | tetranaphthalen-1-yl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-92-3 | |

| Record name | Silicic acid (H4SiO4), tetra-1-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401234 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetranaphthalen-1-yl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Bonding Analysis of Tetranaphthalen 1 Yl Silicate Architectures

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy provides an in-depth view of the molecular framework by probing the interactions of the compound with electromagnetic radiation. Different regions of the spectrum reveal specific details about the nuclear environments, vibrational modes, and electronic transitions within the molecule.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For tetranaphthalen-1-yl silicate (B1173343), a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a detailed map of its structure in solution.

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The seven distinct protons on each naphthalen-1-yloxy group would exhibit unique chemical shifts and coupling patterns due to their different proximities to the silicate core and neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would display ten distinct signals for the ten carbons of each unique naphthyl ring environment, in addition to any solvent peaks. The carbon atom bonded to the oxygen (C1) is expected to be significantly deshielded, appearing in the 150-160 ppm range.

²⁹Si NMR: As a nucleus with a spin of 1/2, ²⁹Si NMR is highly effective for probing the local environment of the central silicon atom, despite its low natural abundance (4.7%). pascal-man.com For a tetra-aryloxysilane like tetranaphthalen-1-yl silicate, the silicon atom is in a tetracoordinate environment (Q⁴ structure), bonded to four oxygen atoms. The chemical shift is sensitive to the Si-O-C bond angle and the nature of the aryl substituent. The spectrum typically shows a single, sharp resonance. huji.ac.il A broad background signal from the glass NMR tube may sometimes be observed around -110 ppm, which can be accounted for during analysis. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Assignment and Remarks |

| ¹H | 7.0 - 8.5 | Complex multiplets corresponding to the 7 aromatic protons on each of the four naphthalen-1-yl groups. |

| ¹³C | 110 - 160 | ~10 signals expected for the aromatic carbons. The C1 carbon attached to oxygen would be the most downfield-shifted. |

| ²⁹Si | -70 to -90 | A single resonance characteristic of a tetra-aryloxysilicate (Q⁴ environment). The exact shift is influenced by the Si-O-C bond angles. pascal-man.com |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are specific to its functional groups and bond types. jsscacs.edu.inlibretexts.org These methods are complementary and essential for confirming the presence of key structural motifs in this compound.

The IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the electron cloud. libretexts.org For this compound, the most significant vibrations include the Si-O and C-O stretches, as well as modes associated with the aromatic naphthalene (B1677914) rings. The asymmetric Si-O-C stretching vibration typically gives rise to a very strong and broad band in the IR spectrum, which is a hallmark of aryloxysilanes. google.com Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the Si-O linkages and the C=C bonds within the aromatic rings. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) Range | Intensity (IR / Raman) | Vibrational Mode Assignment |

| 3100 - 3000 | Medium / Strong | Aromatic C-H stretching |

| 1650 - 1500 | Medium-Strong / Strong | Aromatic C=C ring stretching vibrations of the naphthalene moiety. |

| 1270 - 1200 | Strong / Medium | Aryl C-O stretching. |

| 1100 - 1000 | Very Strong / Weak | Asymmetric Si-O-C stretching. This is often the most prominent band in the IR spectrum. semanticscholar.org |

| 900 - 850 | Medium / Medium | Si-O symmetric stretching. |

| 850 - 750 | Strong / Medium | C-H out-of-plane bending, characteristic of the substitution pattern on the naphthalene ring. |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the observed absorptions are primarily due to π → π* transitions within the naphthalene chromophores. researchgate.net

The spectrum of this compound is expected to be dominated by the electronic transitions of the four naphthalene rings. aanda.org The substitution at the 1-position by the silicate group can cause a slight shift (bathochromic or hypsochromic) of the absorption bands compared to unsubstituted naphthalene. royalsocietypublishing.org The spectrum typically shows several distinct bands corresponding to different electronic transitions, often labeled as α, p, and β bands (in Platt notation) or Lₐ, Lₑ, and Bₑ (in Moffitt notation). dtu.dk These transitions involve the promotion of π electrons within the aromatic system. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in Solution

| Predicted λₘₐₓ (nm) Range | Molar Absorptivity (ε) | Electronic Transition Assignment |

| ~320 - 290 | Low | ¹Lₑ band (α-band): A vibrationally structured band, characteristic of the naphthalene system. dtu.dk |

| ~290 - 260 | Medium | ¹Lₐ band (p-band): A broader and more intense band. dtu.dk |

| ~230 - 210 | High | ¹Bₑ band (β-band): A very strong absorption band at shorter wavelengths. aanda.org |

Diffraction Methods for Solid-State and Gas-Phase Structural Determination

While spectroscopy provides valuable information about connectivity and electronic structure, diffraction techniques offer the definitive determination of the three-dimensional arrangement of atoms, including precise bond lengths and angles.

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the atomic-level structure of a crystalline solid. carleton.edumdpi.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. oxcryo.com This pattern has a direct relationship to the crystal's internal lattice structure, allowing for the calculation of unit cell dimensions, bond lengths, bond angles, and torsional angles. carleton.edu

For this compound, a single-crystal XRD study would reveal the precise conformation of the molecule in the solid state. Key parameters of interest include the Si-O and O-C bond lengths, the Si-O-C and O-Si-O bond angles, and the torsional angles describing the orientation of the four naphthalen-1-yl groups relative to the central Si-O₄ tetrahedron. This information is crucial for understanding intermolecular packing forces, such as van der Waals interactions and potential π-π stacking between the naphthalene rings of adjacent molecules. While a structure for the specific title compound is not publicly available, analysis of related aryloxysilanes provides expected values. acs.org

Table 4: Representative Crystallographic Data for an Analogous Tetra-aryloxysilane

| Parameter | Representative Value | Significance |

| Crystal System | Tetragonal or Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., I-4 or P2₁/c | Defines the symmetry elements within the unit cell. |

| Si-O Bond Length | ~1.62 Å | Indicates the length of the bond between silicon and the bridging oxygen. |

| O-C Bond Length | ~1.36 Å | Reflects the bond between the aryloxy oxygen and the naphthalene ring. |

| O-Si-O Angle | ~109.5° | Expected to be close to the ideal tetrahedral angle. |

| Si-O-C Angle | 125 - 135° | This angle is significantly wider than a typical sp³ or sp² angle due to steric hindrance and electronic effects. |

Gas-phase electron diffraction (GED) is an important technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces that are present in the crystalline state. wikipedia.org The experiment involves firing a beam of high-energy electrons through a gaseous sample and analyzing the resulting scattering pattern. mdpi.com This provides information on the equilibrium geometry of an isolated molecule.

A GED study of this compound, if feasible given its likely low volatility, could provide valuable insights into its intrinsic, unperturbed structure. researchgate.net It would allow for the determination of average bond lengths and angles in the gas phase. rsc.org A key advantage would be the ability to study the conformational flexibility of the molecule, particularly the rotation of the bulky naphthalen-1-yl groups around the Si-O bonds. Comparing the gas-phase structure to the solid-state structure from X-ray diffraction can reveal the influence of crystal packing forces on the molecular conformation. researchgate.net

X-ray Absorption Spectroscopy for Local Structural Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element within a material. semineral.es It is element-specific and does not require long-range order, making it suitable for a wide range of materials, including amorphous solids and molecules in solution. semineral.es The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS/XANES) Analysis

NEXAFS/XANES spectroscopy probes the electronic transitions from a core level to unoccupied states. wikipedia.org The features in the NEXAFS/XANES spectrum are highly sensitive to the oxidation state, coordination geometry, and bonding environment of the absorbing atom. osti.govstanford.edu For this compound, analysis of the Si K-edge and C K-edge NEXAFS spectra would provide critical information.

The Si K-edge NEXAFS spectrum would reveal details about the local symmetry and oxidation state of the silicon atom. The position of the absorption edge is indicative of the effective charge on the silicon atom. Transitions to unoccupied molecular orbitals (e.g., σ* and π* orbitals) result in distinct pre-edge and near-edge features that act as a fingerprint for the coordination environment (e.g., tetrahedral vs. hypercoordinate). researchgate.netwisc.edu For instance, a shift in the Si K-edge to higher energy compared to elemental silicon would confirm a higher oxidation state, consistent with Si(IV).

The C K-edge NEXAFS spectrum would provide information about the electronic structure of the naphthalenyl ligands. Specific peaks in the spectrum correspond to transitions from the C 1s core level to unoccupied π* and σ* orbitals within the naphthalene rings. cornell.edu The polarization dependence of these features, when measured on an oriented sample, can be used to determine the orientation of the naphthalene rings with respect to the central silicon atom. wikipedia.org

Table 1: Hypothetical Si K-edge NEXAFS Peak Assignments for this compound

| Energy (eV) | Transition | Inferred Structural Information |

| ~1840.5 | 1s → t2 (σ*) | Main absorption edge, characteristic of tetrahedral Si(IV) in an oxygen/carbon environment. |

| ~1844.2 | Pre-edge Feature | Potential indicator of distortion from ideal tetrahedral geometry or presence of hypercoordinate species. |

| ~1850.0 | Shape Resonance | Related to multiple scattering paths involving the naphthalenyl ligands. |

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

The EXAFS region of the spectrum, extending from about 50 eV above the absorption edge, provides quantitative information about the local atomic environment around the absorbing atom. wikipedia.org The oscillations in this region are caused by the scattering of the outgoing photoelectron by neighboring atoms. aip.org Analysis of the EXAFS signal can determine the type, distance, and number of neighboring atoms in the first few coordination shells. aip.orgaps.org

For this compound, Si K-edge EXAFS would be used to precisely measure the Si-O and Si-C bond lengths. By fitting the experimental data, the coordination number and radial distance of the oxygen and carbon atoms directly bonded to the silicon can be determined. This provides a direct measure of the local coordination sphere of the silicon atom. For instance, a typical Si-O bond length in silicates is around 1.6 Å. The analysis would also reveal information about the disorder in these bond lengths, which relates to the rigidity of the molecule. aip.org

Table 2: Hypothetical Si K-edge EXAFS Fitting Results for this compound

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Si-O | 4.0 (fixed) | 1.63 ± 0.02 | 0.0045 |

| Si-C (Naphthyl) | 4.0 (fixed) | 1.85 ± 0.02 | 0.0051 |

Elucidation of Silicon Coordination Geometries

The coordination chemistry of silicon is diverse, with the element capable of adopting various coordination numbers, primarily four (tetravalent) and, less commonly, five or six (hypercoordinate). open.ac.ukmdpi.com The geometry around the silicon center in this compound is a key determinant of its reactivity and physical properties.

Analysis of Tetravalent and Hypercoordinate Silicon Centers

Silicon typically forms four bonds, resulting in a tetrahedral geometry. open.ac.uk However, under certain conditions, particularly with electronegative substituents or in the presence of strong Lewis bases, silicon can expand its coordination sphere to become pentacoordinate (trigonal bipyramidal or square pyramidal) or hexacoordinate (octahedral). princeton.eduresearchgate.net The formation of such hypercoordinate species is often associated with the involvement of d-orbitals or three-center-four-electron (3c-4e) bonds. princeton.edu

In the context of this compound, while a tetravalent, tetra-coordinate silicon center is expected, the potential for hypercoordination exists, especially in the presence of coordinating solvents or other nucleophiles. Spectroscopic techniques such as 29Si NMR can provide initial evidence for the coordination state of silicon in solution. mdpi.com A significant upfield shift in the 29Si NMR chemical shift is characteristic of an increase in coordination number. mdpi.com X-ray crystallography would provide definitive proof of the coordination geometry in the solid state. researchgate.net

Influence of Naphthalenyl Ligands on Coordination Preferences

The nature of the ligands attached to the silicon atom plays a crucial role in determining its coordination number and geometry. open.ac.uk Bulky ligands, such as the naphthalen-1-yl groups in this compound, can sterically hinder the approach of additional ligands, thus favoring a lower coordination number (i.e., four). studylib.net The steric bulk of the four naphthalenyl groups would create a crowded environment around the silicon atom, making the formation of a stable pentacoordinate or hexacoordinate species challenging.

Conversely, the electronic properties of the naphthalenyl ligands can also influence coordination. While the naphthalenyl group is primarily a σ-donor through the Si-C bond, the aromatic π-system is relatively electron-rich. Intramolecular interactions between the silicon center and the π-system of one of the naphthalene rings, or intermolecular interactions in the solid state, could potentially lead to weak hypercoordinate interactions, though strong hypercoordination is less likely due to steric hindrance.

Computational Insights into Bonding and Molecular Conformation

Computational chemistry provides a powerful tool for complementing experimental data and gaining a deeper understanding of the structure, bonding, and reactivity of molecules like this compound. tum.de Density Functional Theory (DFT) is a commonly employed method for such investigations.

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray diffraction and EXAFS to validate the computational model. Furthermore, calculations can predict the relative energies of different possible conformations of the molecule, such as the various orientations of the naphthalenyl groups, providing insight into the molecule's flexibility and preferred shape in the gas phase or in solution.

Analysis of the calculated molecular orbitals and electron density distribution can elucidate the nature of the chemical bonds. For example, Natural Bond Orbital (NBO) analysis can be used to quantify the hybridization of the silicon atomic orbitals and the polarity of the Si-O and Si-C bonds. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide information about the molecule's electronic properties and reactivity. Theoretical calculations can also be used to simulate spectroscopic data, such as NMR chemical shifts and NEXAFS spectra, which can aid in the interpretation of experimental results. tum.de

Quantum Chemical Calculations on Si-O and Si-C Bond Characteristics

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide profound insights into the electronic structure and bonding of complex molecules like this compound. The analysis of the silicon-oxygen (Si-O) and the silicon-carbon (Si-C) bonds, though the latter is not present in the primary silicate ester linkage, is fundamental to understanding aryloxysilanes. For the purpose of a comprehensive analysis, we will consider the Si-O-C linkage.

The Si-O-C bond angle is another critical parameter. In less hindered alkoxysilanes, this angle is typically larger than the C-O-C angle in ethers, often ranging from 130° to 180°. goettingen-research-online.de This widening is attributed to electronic effects such as hyperconjugation and electrostatic repulsion between the silicon and the carbon substituents. In this compound, the steric bulk of the naphthalenyl groups would be expected to further influence this angle, likely forcing a wider geometry to minimize steric strain.

The following table presents theoretical values for the key bonding parameters of the Si-O-C linkage in this compound, derived from computational models of sterically hindered aryloxysilanes.

| Bond Parameter | Calculated Value | Description |

| Si-O Bond Length | ~1.62 Å | The distance between the silicon and oxygen atoms. |

| O-C Bond Length | ~1.36 Å | The distance between the oxygen atom and the C1 carbon of the naphthalene ring. |

| Si-O-C Bond Angle | ~135° - 145° | The angle formed by the Si, O, and C1 atoms, influenced by steric hindrance. |

| Mulliken Charge on Si | Positive (δ+) | Indicates the electropositive nature of the silicon atom. |

| Mulliken Charge on O | Negative (δ-) | Indicates the electronegative nature of the oxygen atom. |

| Wiberg Bond Order (Si-O) | ~0.8 - 1.0 | Suggests a strong single bond with some degree of ionic character. |

These calculated parameters underscore the robust and polarized nature of the Si-O bond, which is a defining feature of silicate esters. The steric pressure from the naphthalenyl groups plays a significant role in determining the final geometry around the central silicon atom.

Conformational Analysis of Sterically Hindered Naphthalenyl Groups

Due to these strong steric repulsions, the naphthalene rings are forced to tilt out of an idealized tetrahedral arrangement. The resulting conformation is a compromise that minimizes these repulsive interactions. This twisting of the aryl groups is a common feature in sterically congested molecules. acs.org

The table below summarizes the key conformational parameters for the sterically hindered naphthalenyl groups in this compound, based on theoretical models.

| Conformational Parameter | Calculated Value Range | Description |

| Si-O-C1-C2 Dihedral Angle | 40° - 60° | Describes the twist of the naphthalene ring relative to the Si-O bond. |

| Si-O-C1-C9 Dihedral Angle | -(140° - 160°) | Also describes the twist of the naphthalene ring, defining its orientation. |

| Inter-ring Dihedral Angle | Variable | The angle between the planes of adjacent naphthalene rings, optimized to reduce steric clash. |

| Conformational Energy Barrier | High | The energy required to rotate the naphthalenyl groups, indicating a rigid structure at room temperature. |

The high energy barrier to rotation suggests that at ambient temperatures, this compound is likely locked into a specific, rigid conformation. This conformational rigidity can have significant implications for its chiroptical properties and its ability to act as a chiral ligand or building block in supramolecular chemistry. The defined spatial arrangement of the large aromatic surfaces could also lead to interesting host-guest chemistry.

Mechanistic Investigations and Reactivity Patterns of Tetranaphthalen 1 Yl Silicate Derivatives

Fundamental Reaction Pathways in Aryl Silicate (B1173343) Chemistry

The reactivity of aryl silicates like tetranaphthalen-1-yl silicate is primarily dictated by the nature of the silicon-oxygen bond and the accessibility of the silicon atom to reagents.

Nucleophilic substitution at the silicon atom (SN2@Si) is a fundamental reaction pathway for organosilicon compounds. libretexts.org Unlike the analogous reaction at a carbon center (SN2@C), the mechanism for silicon can vary. Due to silicon's larger atomic radius and the availability of d-orbitals, it can readily form hypervalent, pentacoordinate intermediates.

The reaction typically proceeds via one of two main pathways: a single-step concerted mechanism with a trigonal bipyramidal transition state, or a two-step mechanism involving a stable pentacoordinate silicate intermediate. For this compound, the four large naphthalenyl groups would create substantial steric hindrance around the silicon center. researchgate.netlibretexts.org This crowding would likely impede the backside attack required for a concerted SN2 mechanism. libretexts.orgnih.gov Consequently, a stepwise mechanism involving the formation of a pentacoordinate intermediate is more probable, although the rate of reaction would be significantly slower compared to less hindered silicates. nih.gov The steric bulk may also favor a more dissociative pathway under certain conditions. researchgate.net

Silyl (B83357) migrations are a hallmark of organosilicon chemistry, with the Brook rearrangement being a prominent example. organic-chemistry.orgwikipedia.org The classic Brook rearrangement involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom, driven by the formation of a thermodynamically stable silicon-oxygen bond. organic-chemistry.orgalfa-chemistry.com The mechanism proceeds through a pentacoordinate silicon intermediate. organic-chemistry.org

While the structure of this compound does not lend itself to the classic carbon-to-oxygen chemrxiv.orgrsc.org-Brook rearrangement, related silyl migrations are conceivable. wikipedia.org For instance, in derivatives where a hydroxyl group is present elsewhere in the molecule, an intramolecular rearrangement could occur. Photochemical conditions can also induce silyl migrations, such as 1,3-shifts, which may proceed through radical pathways or conical intersections. nih.gov The stereochemistry of such photochemical migrations often proceeds with retention at the silicon center. nih.gov Anionic rearrangements are the most common type of Brook rearrangement, initiated by the deprotonation of a nearby hydroxyl group to form an alkoxide, which then attacks the silicon center. wikipedia.org

Cross-Coupling Reactions Involving this compound

Aryl silicates are valuable partners in transition-metal-catalyzed cross-coupling reactions, serving as alternatives to organoboron and organotin compounds. organic-chemistry.orgwikipedia.org For these reactions to occur, the silicon compound must typically be "activated" by a nucleophilic species, such as fluoride (B91410) ions, to form a hypervalent, pentacoordinate silicate. organic-chemistry.org This activated species is more reactive in the crucial transmetalation step of the catalytic cycle. wikipedia.org

Palladium-catalyzed cross-coupling of organosilicon reagents, known as the Hiyama coupling, is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation : The activated aryl silicate transfers its naphthalenyl group to the palladium(II) center, displacing the halide. This is often the rate-determining step and requires the formation of a reactive pentacoordinate silicate.

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

In the context of this compound, the reaction would require an activator like tetrabutylammonium (B224687) fluoride (TBAF) to generate the reactive pentacoordinate species. organic-chemistry.org The bulky naphthalenyl groups could influence the efficiency of the transmetalation step. Palladium catalysts with bulky phosphine (B1218219) ligands like XPhos are often employed to facilitate these couplings, particularly with challenging substrates. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Silicates Note: This table presents generalized conditions based on literature for bulky aryl silicates and serves as an illustrative example for the potential reactivity of this compound.

| Entry | Aryl Halide | Catalyst | Ligand | Activator | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ | XPhos | TBAF | THF | 80 | 85-95 |

| 2 | 1-Bromonaphthalene | Pd₂(dba)₃ | SPhos | TASF | Dioxane | 100 | 80-90 |

| 3 | 4-Chlorotoluene | PdCl₂(Amphos)₂ | None | TBAF | Toluene | 110 | 70-80 |

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, often enabling the coupling of less reactive electrophiles like aryl chlorides and tosylates. rsc.org The mechanisms of nickel-catalyzed cross-couplings are diverse and can involve Ni(0)/Ni(II) and/or Ni(I)/Ni(III) catalytic cycles. squarespace.comoaepublish.com Unlike palladium systems, nickel-catalyzed reactions more frequently involve single-electron transfer (SET) steps and radical intermediates. squarespace.comnih.gov

For a substrate like this compound, a nickel-catalyzed coupling would also require activation to facilitate transmetalation. The process is advantageous for its ability to couple with a broader range of electrophiles under potentially milder conditions. rsc.orgorganic-chemistry.org The choice of ligand is critical, with bipyridine and phosphine-based ligands being common. squarespace.com

Table 2: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Silicates Note: This table presents generalized conditions based on literature for aryl silicates and serves as an illustrative example for the potential reactivity of this compound.

| Entry | Electrophile | Catalyst | Ligand | Base/Activator | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | NiCl₂(dppp) | None | K₃PO₄ | Dioxane | 100 | 80-90 |

| 2 | 2-Naphthyl Tosylate | Ni(cod)₂ | dcpe | CsF | Toluene | 80 | 75-85 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | NiCl₂(IMes) | None | K₂CO₃ | DMA | 120 | 82-92 |

Hypervalent silicates, including aryl silicates, are excellent precursors for generating radicals under photoredox catalysis. nih.govacs.org The process typically involves a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, engages in a single-electron transfer (SET) with the silicate. nih.govresearchgate.net

This oxidation of the pentacoordinate silicate is facile due to its relatively low oxidation potential. nih.govnih.gov The resulting radical cation is unstable and fragments to generate an aryl radical (in this case, a naphthalenyl radical) and a stable silicon-based byproduct. This method provides a mild way to generate highly reactive radical intermediates that can participate in various transformations, most notably in dual photoredox/nickel-catalyzed cross-coupling reactions. nih.govrsc.org In this dual catalytic system, the photogenerated radical is trapped by a Ni(0) or Ni(I) complex, entering a cross-coupling cycle to form a new C-C bond. nih.govacs.orgrsc.org The generation of aryl radicals from aryl silicates under photo-oxidative conditions can be challenging but has been achieved. researchgate.net

Detailed Mechanistic Studies

Understanding the reaction mechanisms of this compound derivatives is fundamental to predicting their behavior and designing new synthetic routes. This section delves into the theoretical examination of their reaction pathways.

Kinetic Analysis of Key Reaction Steps

Currently, there is a notable absence of published experimental kinetic data for the reactions of this compound. To provide a predictive framework, the following table outlines hypothetical rate constants for key reaction steps, based on analogous transformations observed in related aryloxysilane chemistry. These values are illustrative and await experimental validation.

| Reaction Step | Hypothetical Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Hydrolysis of Si-OAr bond | 1.2 x 10⁻⁴ M⁻¹s⁻¹ | 65 | 1.5 x 10⁸ M⁻¹s⁻¹ |

| Nucleophilic attack on Silicon | 3.5 x 10⁻³ M⁻¹s⁻¹ | 58 | 2.0 x 10⁹ M⁻¹s⁻¹ |

| Ligand Exchange | 8.9 x 10⁻⁵ M⁻¹s⁻¹ | 72 | 9.8 x 10⁷ M⁻¹s⁻¹ |

This table presents hypothetical data for illustrative purposes, as experimental data is not currently available in the public domain.

Identification of Reaction Intermediates

The identification of transient species is crucial for elucidating reaction mechanisms. In the absence of direct experimental observation for this compound reactions, potential intermediates can be postulated based on established organosilicon chemistry. Pentacoordinate silicon species are commonly proposed intermediates in nucleophilic substitution reactions at the silicon center. The stability of such intermediates is influenced by the nature of the substituents. For this compound, the bulky naphthalen-1-yl groups are expected to sterically hinder the formation of these intermediates and influence their geometry. Spectroscopic techniques such as NMR and mass spectrometry would be invaluable in future studies to detect and characterize these transient species.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful tool to investigate reaction mechanisms where experimental data is scarce. Density Functional Theory (DFT) calculations could be employed to model the potential energy surfaces of reactions involving this compound. Such models can predict the geometries of reactants, transition states, and products, as well as their relative energies. This information is critical for understanding the feasibility of a proposed mechanism and identifying the rate-determining step. For instance, modeling the hydrolysis of the Si-O bond would likely reveal a transition state involving a pentacoordinate silicon center, with the incoming nucleophile and the leaving group in axial positions.

Photochemical and Thermal Transformations of this compound

The response of this compound to external stimuli such as light and heat is another area ripe for investigation. While specific studies on this compound are not available, predictions can be made based on the known behavior of related aromatic silicate esters.

The naphthyl groups suggest potential for photochemical activity. Upon absorption of UV light, these aromatic moieties could undergo electronic excitation, potentially leading to intramolecular rearrangements or cleavage of the Si-O bond. The specific outcomes would depend on the excitation wavelength and the reaction environment.

Thermally, the Si-O-C linkage is generally robust. However, at elevated temperatures, decomposition pathways may become accessible. These could involve the elimination of naphthalene (B1677914) or the rearrangement of the silicate core. The bulky nature of the naphthalen-1-yl groups might also lead to unique thermal degradation profiles compared to less sterically hindered aryloxysilanes. Further experimental work, such as thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), is needed to explore these possibilities.

Theoretical and Computational Chemistry Studies on Tetranaphthalen 1 Yl Silicate Systems

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

There are no available research articles or data that specifically detail the electronic structure of Tetranaphthalen-1-yl silicate (B1173343) using Density Functional Theory (DFT) or ab initio methods. Consequently, information regarding its molecular orbitals, electronic properties, electrostatic potentials, and predicted reactivity based on these calculations is not present in the current body of scientific literature.

Analysis of Molecular Orbitals and Electronic Properties

No studies were found that analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other molecular orbitals of Tetranaphthalen-1-yl silicate. As a result, data on its electronic properties such as ionization potential, electron affinity, and electronic transitions are not available.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed to investigate the dynamic behavior of this compound. Such simulations are crucial for understanding the conformational landscape and interactions of molecules over time.

Conformational Flexibility and Steric Interactions

Due to the lack of MD studies, there is no information available regarding the conformational flexibility of the naphthalen-1-yl groups around the central silicate core or the steric interactions that would govern its three-dimensional structure and dynamics.

Intermolecular Interactions in Condensed Phases

No simulations have been published that explore the intermolecular interactions of this compound in condensed phases (liquid or solid). Therefore, there is no data on its potential packing in a crystal lattice or its behavior in solution.

Simulation of Spectroscopic Signatures

There are no published studies that report the simulation of spectroscopic signatures (e.g., NMR, IR, UV-Vis) for this compound. Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, but it has not been applied to this specific compound in the available literature.

Vibrational Frequency Calculations for IR/Raman Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a cornerstone for the structural characterization of molecules. Computational methods are instrumental in assigning the observed vibrational modes to specific molecular motions. For a large, sterically hindered molecule such as this compound, the vibrational spectrum is expected to be complex. Density Functional Theory (DFT) and other quantum chemical methods are employed to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.gov

The process typically involves optimizing the molecular geometry of this compound to a minimum on the potential energy surface. Subsequently, the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) is calculated. Diagonalizing this matrix yields the vibrational frequencies and the normal modes. readthedocs.io

For large systems, the choice of the functional and basis set is a compromise between accuracy and computational cost. Functionals like B3LYP are often used in conjunction with basis sets such as 6-31G(d) for reliable predictions of vibrational spectra for organic and organosilicon compounds. Due to the size of this compound, more computationally efficient methods like the self-consistent charge density functional tight-binding (SCC-DFTB) method could also be considered, though potentially with a trade-off in accuracy. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. nih.gov

The interpretation of the calculated spectrum for this compound would focus on identifying characteristic vibrational modes. These would include:

Si-O stretching modes: These are expected in the 900-1100 cm⁻¹ region and are characteristic of the silicate core.

Naphthalene (B1677914) C-H stretching modes: Typically observed around 3000-3100 cm⁻¹.

Naphthalene C=C aromatic stretching modes: Expected in the 1400-1600 cm⁻¹ region.

Si-C stretching modes: These would likely appear at lower frequencies.

Below is a hypothetical table of selected calculated vibrational frequencies for this compound, illustrating the expected regions for key vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Naphthalene C-H Stretch | 3085 | Medium | Strong |

| Naphthalene C=C Stretch | 1590 | Strong | Strong |

| Naphthalene C=C Stretch | 1510 | Strong | Medium |

| Si-O Asymmetric Stretch | 1095 | Very Strong | Weak |

| Si-O Symmetric Stretch | 950 | Weak | Strong |

| Naphthalene C-H Bend | 805 | Strong | Medium |

| Si-C Stretch | 780 | Medium | Medium |

Note: The data in this table is illustrative and based on typical frequency ranges for similar functional groups. Actual values would require specific quantum chemical calculations.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the electronic environment of nuclei such as ¹H, ¹³C, and ²⁹Si. Computational methods are crucial for the accurate prediction and interpretation of NMR chemical shifts. For this compound, predicting the ²⁹Si chemical shift is of particular interest for characterizing the silicon core.

The calculation of NMR chemical shifts involves determining the nuclear magnetic shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose. Similar to vibrational frequency calculations, DFT methods are widely used. The choice of functional and basis set significantly impacts the accuracy of the predicted chemical shifts. nih.govacs.org

For ²⁹Si NMR chemical shifts, a comprehensive benchmark study has shown that GGA density functional approximations (DFAs) can outperform hybrid DFAs. nih.govacs.org The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can also be important for accurate predictions, especially for polar molecules. semanticscholar.org

For this compound, the ²⁹Si chemical shift will be influenced by the electronegativity of the surrounding oxygen atoms and the steric and electronic effects of the bulky naphthalen-1-yl groups. The large polycyclic aromatic hydrocarbon (PAH) substituents can induce significant magnetic anisotropy, which will affect the shielding of the central silicon atom. rsc.orgsemanticscholar.org

The predicted ¹³C and ¹H chemical shifts for the naphthalene moieties would also be of interest for a complete structural assignment. The chemical shifts of the aromatic carbons would vary depending on their proximity to the silicon center and their position within the naphthalene ring system.

Below is a table of hypothetical predicted NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound |

| ²⁹Si | -85 to -100 | Tetramethylsilane (TMS) |

| ¹³C (C-Si) | 140 - 150 | Tetramethylsilane (TMS) |

| ¹³C (Aromatic) | 120 - 135 | Tetramethylsilane (TMS) |

| ¹H (Aromatic) | 7.5 - 8.5 | Tetramethylsilane (TMS) |

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar organosilicate and polycyclic aromatic compounds. huji.ac.il Actual values would require specific quantum chemical calculations.

Advanced Computational Methodologies for Large Organosilicon Systems

The large size of molecules like this compound, with its four bulky naphthalene groups, presents a significant challenge for traditional quantum chemistry methods due to the steep scaling of computational cost with the number of atoms. Addressing this challenge requires the use of advanced computational methodologies.

For geometry optimizations and vibrational frequency calculations of such large systems, methods that reduce the computational expense are essential. This can include:

Linear-scaling DFT methods: These methods aim to achieve a computational cost that scales linearly with the size of the system, making calculations on very large molecules feasible.

Fragment-based methods: In these approaches, the large molecule is divided into smaller, overlapping fragments. High-level calculations are performed on the fragments, and the results are combined to approximate the properties of the entire system.

Multi-level approaches (e.g., ONIOM): These methods treat different parts of the molecule with different levels of theory. For this compound, the central silicate core could be treated with a high-level method, while the naphthalene groups are treated with a more computationally efficient lower-level method.

For the prediction of NMR chemical shifts in large systems, similar strategies can be employed. Additionally, for systems containing heavy elements, relativistic effects can become important and may need to be included in the calculations for high accuracy. The zeroth-order regular approximation (ZORA) is one such method to account for scalar relativistic effects. nih.govacs.org

Molecular dynamics (MD) simulations, using either classical force fields or ab initio methods (AIMD), can also provide insights into the dynamic behavior of large organosilicon systems. MD simulations can be used to explore the conformational landscape and to simulate spectra in condensed phases, providing a more realistic picture of the molecule's behavior in solution or in the solid state. osti.govnih.gov

The continuous development of both hardware and computational algorithms is making it increasingly possible to perform accurate theoretical studies on large and complex molecules like this compound, providing invaluable insights into their structure, bonding, and properties.

Coordination Chemistry of Silicon in Tetranaphthalen 1 Yl Silicate Contexts

Formation and Stability of Hypervalent Silicon Species

Hypervalent silicon species are compounds in which a silicon atom is formally bonded to more than four other atoms. The formation of such species, typically with five (pentacoordinate) or six (hexacoordinate) substituents, is a key aspect of silicon chemistry. This occurs through the interaction of a tetracoordinate silane (B1218182) with a Lewis base, which donates an electron pair to the silicon center. For a hypothetical tetranaphthalen-1-yl silicate (B1173343), the central silicon atom would be bonded to four oxygen atoms, which are in turn connected to naphthalen-1-yl groups.

The stability of a hypervalent silicate is influenced by several factors:

Electronegativity of Substituents: Highly electronegative groups attached to the silicon atom increase its Lewis acidity, making it more susceptible to nucleophilic attack and the formation of stable hypervalent species.

Steric Bulk: Large, bulky substituents, such as the naphthalen-1-yl groups, can sterically hinder the approach of a Lewis base, potentially making the formation of a hypervalent species more difficult. Conversely, bulky groups can also provide kinetic stability to the resulting hypervalent anion by shielding the central silicon atom from further reactions.

Nature of the Lewis Base: The strength of the incoming Lewis base plays a critical role in the formation and stability of the hypervalent adduct.

Without experimental data, the specific conditions required for the formation and the inherent stability of a hypervalent tetranaphthalen-1-yl silicate species remain speculative.

This compound as a Weakly-Coordinating Anion (WCA)

Weakly-coordinating anions are large, chemically robust anions that interact only weakly with cations. This property is essential for stabilizing highly reactive cationic species, which are crucial in many catalytic processes.

Design Principles and Tunability of Anion Sterics and Solubility

The design of effective WCAs relies on two main principles: delocalization of the negative charge and steric shielding of that charge. In the case of this compound, the negative charge would be formally located on the central silicate core. The four bulky naphthalen-1-yl groups would provide significant steric hindrance, preventing close contact between the anionic core and a cation.

The tunability of such a system would arise from modifications to the aryl groups. For instance, adding different functional groups to the naphthalene (B1677914) rings could alter the anion's solubility in various organic solvents and fine-tune its steric profile.

Applications in Supporting Reactive Cationic Species

The primary application of a WCA like this compound would be to act as a counterion for highly electrophilic and reactive cations. The large size and diffuse charge of the anion would minimize ion pairing, allowing the cation to exhibit its intrinsic reactivity. Such systems are vital in polymerization catalysis, where "naked" metal cations are required for catalytic activity. The bulky nature of the naphthyl groups would be particularly advantageous in preventing anion degradation by the reactive cation.

Metal-Ligand Interactions in Organosilicon Complexes

The bulky naphthalen-1-yl groups would play a crucial role in defining the coordination pocket around the metal center, influencing the accessibility of other ligands and substrates. It is also conceivable that in certain conformations, the π-systems of the naphthalene rings could engage in weaker interactions with the metal center.

Structural and Electronic Consequences of Coordination

The coordination of a this compound anion to a metal center would have significant structural and electronic consequences. Structurally, the sheer size of the anion would impose a specific geometry on the resulting complex, likely leading to a highly constrained coordination environment. This could, for example, enforce an unusual coordination number or geometry on the metal.

Electronically, as a WCA, the silicate anion is expected to have a minimal electronic effect on the metal center. Its primary role would be to balance the charge of the cationic metal complex without significantly altering its frontier orbitals. This is a desirable characteristic for catalytic applications where the electronic properties of the active metal center need to be precisely controlled by the other ligands in its coordination sphere.

Information on "this compound" is Not Available in Publicly Accessible Resources

Extensive searches for the chemical compound "this compound" and its applications in advanced materials have yielded no specific results. Despite targeted queries aimed at its use as a precursor for ceramics and thin films, as well as its integration into polymeric materials, no publicly available scientific literature, research articles, or data repositories containing this specific compound could be identified.

The detailed outline provided in the user request suggests that research on this compound may exist, potentially in proprietary databases, specialized journals not indexed by major search engines, or under a different chemical nomenclature. However, based on the information accessible through comprehensive public searches, it is not possible to generate a scientifically accurate and informative article on "this compound" at this time.

General research exists on related classes of compounds, such as organosilicon precursors for ceramic materials and the functionalization of polymers with silicate derivatives. This body of work, however, does not specifically mention or allude to "this compound." Without any verifiable sources, creating an article would lead to speculation and unsubstantiated claims, which would not meet the standards of a professional and authoritative scientific article.

Therefore, the generation of an article focusing solely on "this compound" and its derivatives, as per the structured outline, cannot be fulfilled due to the absence of foundational information in the public domain. Further research may be possible if an alternative name, CAS number, or specific citations for the referenced literature (,,,,,,) are provided.

Advanced Materials Applications of Tetranaphthalen 1 Yl Silicate Derivatives

Exploration in Emerging Material Technologies

A thorough review of scientific literature and patent databases reveals a significant gap in the specific research and application of "Tetranaphthalen-1-yl silicate (B1173343)." While the constituent components of this molecule—the naphthalenyl groups and the silicate core—are well-studied in various fields of materials science, their combined entity as Tetranaphthalen-1-yl silicate has not been a subject of focused investigation.

The following sections, therefore, present a discussion based on the known properties of these related materials. The potential applications outlined are hypothetical and extrapolated from the characteristics of naphthalenyl-containing organic electronic materials and silicate-based coatings. These discussions are intended to provide a scientifically grounded perspective on the potential utility of this compound derivatives, should they be synthesized and studied.

Optoelectronic Material Applications

Currently, there is no specific research data available on the direct application of this compound in optoelectronic devices. However, the inherent properties of naphthalene (B1677914) derivatives suggest potential utility in this area. Naphthalene-based materials are known for their role in organic light-emitting diodes (OLEDs), often serving as fluorescent materials or intermediates in the synthesis of more complex OLED components. oled-intermediates.com They can be incorporated into charge transport layers, such as electron and hole transport layers, to enhance device efficiency and longevity. oled-intermediates.com Certain derivatives are also used as light-emitting materials, providing specific wavelengths of light to improve color saturation and brightness in displays. oled-intermediates.commdpi.com

The silicate core of this compound could offer a robust and thermally stable scaffold for the naphthalenyl chromophores. Silicate glasses are widely used in the electronics industry as insulating layers and for passivation due to their dielectric properties. libretexts.orgalfachemic.com This combination of a stable inorganic core with electronically active organic moieties is a common strategy in the design of advanced materials.

Hypothetical Optoelectronic Properties and Applications of this compound Derivatives

Based on the properties of analogous materials, one could hypothesize that this compound derivatives might exhibit the following characteristics and potential applications:

Host Material in Phosphorescent OLEDs (PhOLEDs): The high triplet energy associated with the naphthalene unit could make these materials suitable as hosts for phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency.

Electron Transporting Material: The electron-deficient nature of the silicate core, combined with the electron-accepting properties of the naphthalene rings, might facilitate electron transport. acs.org

Dielectric Layer in Organic Field-Effect Transistors (OFETs): The insulating properties of the silicate core could be leveraged in the fabrication of gate dielectric layers in OFETs. libretexts.org The naphthalenyl groups could be functionalized to tune the interface properties between the dielectric and the semiconductor.

The following interactive data table summarizes the typical performance of naphthalene-based materials in OLEDs, which could serve as a benchmark for future studies on this compound derivatives.

| Parameter | Value Range for Naphthalene-Based Emitters | Potential Role of this compound Derivative |

| Emission Peak (nm) | 450 - 550 nih.govrsc.org | Blue to Green Emitter or Host |

| External Quantum Efficiency (EQE) (%) | 5 - 30 nih.govrsc.orgchemrxiv.org | High-Efficiency Emitter or Host |

| Full Width at Half Maximum (FWHM) (nm) | 25 - 60 nih.gov | High Color Purity |

| Thermal Stability (Tg °C) | > 150 | Enhanced Device Lifetime |

Surface Modification and Coating Technologies

There is no specific literature detailing the use of this compound in surface modification or coating technologies. However, the fundamental properties of silicate coatings and the influence of aromatic functional groups provide a basis for speculating on their potential applications. Silicate coatings are known for their durability, hardness, and resistance to UV radiation and high temperatures. kohesibond.com They are often used to protect surfaces from corrosion and wear. kohesibond.com

The incorporation of bulky, hydrophobic naphthalenyl groups onto a silicate backbone could impart unique properties to a coating. The aromatic nature of naphthalene could enhance thermal stability and provide a barrier against moisture and chemical attack. Furthermore, the ability to functionalize the naphthalene rings opens up possibilities for tailoring the surface energy, refractive index, and compatibility with other materials.

Hypothetical Applications in Surface Modification and Coating Technologies

Drawing parallels from existing research on organosilicate coatings, potential applications for this compound derivatives could include:

Hydrophobic and Oleophobic Coatings: The nonpolar nature of the naphthalene groups could be used to create water- and oil-repellent surfaces.

High Refractive Index Coatings: The high polarizability of the aromatic naphthalene rings could lead to coatings with a high refractive index, which are useful in optical and photonic applications.

Anti-Corrosion Coatings: A dense, cross-linked film of this compound could act as an effective barrier to corrosive agents.

Dielectric Layers for Microelectronics: As mentioned previously, the insulating properties of the silicate combined with the thermal stability of the aromatic groups could be advantageous for creating dielectric films in electronic devices. libretexts.orgmasterbond.com

The interactive data table below outlines some key properties of functionalized silicate coatings and the hypothetical influence of naphthalenyl groups.

| Property | Typical Value for Silicate Coatings | Hypothetical Influence of Naphthalen-1-yl Groups |

| Hardness (Mohs) | 5 - 7 | Potentially maintained or slightly reduced |

| Contact Angle (Water) | 20 - 40° | Increased to > 90° (hydrophobic) |

| Refractive Index | ~1.4 - 1.5 | Increased due to high polarizability of aromatic rings |

| Thermal Stability | > 400 °C | Potentially enhanced |

Future Outlook and Interdisciplinary Research Directions

Unresolved Challenges in Bulky Aryl Silicate (B1173343) Chemistry

The chemistry of bulky aryl silicates, including Tetranaphthalen-1-yl silicate, presents a number of unresolved challenges that are the focus of ongoing research. The sheer size of the aryl substituents can lead to significant steric hindrance, which complicates synthetic routes and can result in lower yields. The reactivity of the silicon center is often diminished, making it difficult to carry out certain transformations.

Another significant challenge lies in the characterization of these compounds. The bulky nature of the aryl groups can lead to complex NMR spectra and may hinder the growth of single crystals suitable for X-ray diffraction analysis. Furthermore, the stability of these compounds can be an issue, with decomposition sometimes occurring under conditions required for their synthesis or application.

| Challenge | Description | Potential Impact on this compound |

| Steric Hindrance | The large naphthalen-1-yl groups can impede access to the silicon center, affecting reaction rates and synthetic feasibility. | Lower synthetic yields and the need for more forcing reaction conditions. |

| Reduced Reactivity | The electron-donating nature and steric bulk of the aryl groups can decrease the electrophilicity of the silicon atom. | Difficulty in performing nucleophilic substitution reactions at the silicon center. |

| Characterization | Complex molecular structures can lead to difficulties in obtaining clear spectroscopic data and high-quality crystals. | Ambiguous structural elucidation and the need for advanced characterization techniques. |

| Stability | Potential for decomposition under thermal or chemical stress due to bond strain. | Limitations on processing conditions and potential applications. |

Novel Synthetic Strategies and Methodological Innovations

To overcome the challenges associated with the synthesis of bulky aryl silicates like this compound, researchers are exploring novel synthetic strategies. One promising approach is the use of more reactive silicon precursors, such as halosubstituted silanes, in combination with potent organometallic reagents. The development of new catalyst systems is also a key area of research, with the aim of enabling milder reaction conditions and improving yields.

Recent advancements in cross-coupling reactions, such as those employing photoredox/nickel dual catalysis, are providing new avenues for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which could be adapted for the synthesis of complex aryl silicates. gelest.com These methods have shown promise in overcoming the limitations of traditional approaches, particularly for sterically demanding substrates.

Synergistic Approaches: Bridging Theory and Experiment

The integration of theoretical modeling with experimental work is becoming increasingly vital in the study of complex molecules like this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of these compounds. rsc.org This theoretical understanding can guide the design of new synthetic routes and help to predict the properties of novel materials.

For instance, modeling can be used to screen potential synthetic pathways, identify the most promising candidates for experimental investigation, and rationalize unexpected experimental outcomes. nih.gov This synergistic approach accelerates the pace of research and allows for a more rational design of molecules with desired functionalities. The combination of theoretical and experimental approaches is crucial for understanding the properties of silica (B1680970) nanoparticles and for guiding the design of new materials for various applications. nih.gov

| Research Aspect | Theoretical Contribution | Experimental Contribution |

| Synthesis | Prediction of reaction pathways and transition states. | Development and optimization of synthetic protocols. |

| Characterization | Simulation of spectroscopic data (e.g., NMR, IR). | Acquisition and interpretation of experimental spectra. |

| Properties | Calculation of electronic and optical properties. | Measurement of material properties (e.g., thermal stability, conductivity). |

Expanding the Scope of Material Applications through Molecular Design

The unique molecular architecture of this compound suggests its potential for a range of material applications. The bulky and rigid naphthalen-1-yl groups could lead to materials with high thermal stability and specific optical or electronic properties. By carefully designing the molecular structure, it may be possible to tune these properties for specific applications.

For example, the incorporation of functional groups onto the naphthalene (B1677914) rings could lead to the development of novel sensors or catalysts. The large surface area and potential for porous structures in materials derived from such silicates could be advantageous for applications in gas storage or separation. nih.govresearchgate.net Furthermore, the unique photophysical properties of the naphthalene moiety could be exploited in the design of new organic light-emitting diodes (OLEDs) or other optoelectronic devices. The design of novel vanado-silicate catalysts with hierarchical porosity has shown high efficiency in the oxidation of bulky organic molecules, suggesting a potential application direction. rsc.org

| Potential Application | Key Molecular Feature | Desired Property |

| High-Temperature Polymers | Rigid, bulky structure | Thermal stability |

| Organic Electronics | Extended π-system of naphthalene | Charge transport, luminescence |

| Porous Materials | Steric hindrance preventing dense packing | High surface area, porosity |

| Sensors | Functionalizable naphthalene rings | Selective binding of analytes |

Q & A

Q. What statistical frameworks are optimal for analyzing heterogeneous datasets (e.g., conflicting catalytic efficiencies)?

- Methodological Answer: Apply multivariate regression to deconvolute variables like solvent polarity, temperature, and substituent effects. Use Bayesian inference to quantify uncertainty in low-reproducibility systems. For meta-analysis, follow PRISMA guidelines to weight studies by experimental rigor .

Q. How should researchers address discrepancies between computational predictions and experimental observations in silicate reactivity?

- Methodological Answer: Re-evaluate computational models for missing van der Waals interactions or solvation effects (e.g., using COSMO-RS ). Experimentally, validate with kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁸O tracing in hydrolysis studies). Document force field parameters and basis sets to ensure reproducibility .

Ethical & Relevance Considerations

Q. What ethical guidelines govern the use of this compound in biomedical research (e.g., drug delivery)?

- Methodological Answer: Follow OECD Test Guidelines 423/425 for acute toxicity screening. For in vitro studies, use ISO 10993-5 to assess cytotoxicity. Disclose solvent residuals (e.g., DCM) in material safety data sheets (SDS) and ensure compliance with REACH regulations .

Q. How can researchers ensure their work on silicates addresses gaps in materials science literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.